molecular formula C30H46BaO2 B12642734 Barium bis(p-nonylphenolate) CAS No. 41157-58-8

Barium bis(p-nonylphenolate)

Katalognummer: B12642734
CAS-Nummer: 41157-58-8
Molekulargewicht: 576.0 g/mol
InChI-Schlüssel: WUJZPTPSNSHTAZ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barium bis(p-nonylphenolate) is an organometallic compound with the molecular formula C30H46BaO2 and a molar mass of 576.01204 g/mol It is a barium salt of p-nonylphenol, where two p-nonylphenolate anions are coordinated to a barium cation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Barium bis(p-nonylphenolate) can be synthesized through the reaction of barium hydroxide with p-nonylphenol. The reaction typically involves dissolving barium hydroxide in water and then adding p-nonylphenol under controlled conditions. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of barium bis(p-nonylphenolate) .

Industrial Production Methods

In industrial settings, the production of barium bis(p-nonylphenolate) may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors, precise temperature control, and purification steps such as recrystallization or filtration to remove impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Barium bis(p-nonylphenolate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of barium bis(p-nonylphenolate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from the reactions of barium bis(p-nonylphenolate) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of p-nonylphenol, while substitution reactions can produce new organometallic compounds with different ligands .

Wissenschaftliche Forschungsanwendungen

Barium bis(p-nonylphenolate) has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of barium bis(p-nonylphenolate) involves its interaction with molecular targets through its p-nonylphenolate ligands. These interactions can affect various biochemical pathways, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved are still under investigation, but they are believed to include interactions with enzymes and other proteins .

Eigenschaften

CAS-Nummer

41157-58-8

Molekularformel

C30H46BaO2

Molekulargewicht

576.0 g/mol

IUPAC-Name

barium(2+);4-nonylphenolate

InChI

InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2

InChI-Schlüssel

WUJZPTPSNSHTAZ-UHFFFAOYSA-L

Kanonische SMILES

CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.